molecular formula C9H16ClNO2 B15325199 Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride

Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride

Cat. No.: B15325199
M. Wt: 205.68 g/mol
InChI Key: WLMMVFOSXFXLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azabicyclo[410]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom within the bicyclic system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-6-7(9)4-3-5-10-9;/h7,10H,2-6H2,1H3;1H

InChI Key

WLMMVFOSXFXLKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC1CCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.